molecular formula C27H27N3 B11659293 N-[(E)-1-(2-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine

N-[(E)-1-(2-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B11659293
M. Wt: 393.5 g/mol
InChI Key: VRJUIKWCIPCTJR-SGWCAAJKSA-N
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Description

N-[(E)-1-(2-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine is a piperazinamine derivative characterized by dual naphthyl substituents. The compound features an (E)-configured imine group linking a 2-naphthyl moiety to the piperazine core, while the 4-position of the piperazine is substituted with a 1-naphthylmethyl group. This structural arrangement confers significant hydrophobic and π-π stacking properties, making it relevant for targeting protein pockets in therapeutic contexts, such as the Hedgehog (Hh) signaling pathway .

Properties

Molecular Formula

C27H27N3

Molecular Weight

393.5 g/mol

IUPAC Name

(E)-1-naphthalen-2-yl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine

InChI

InChI=1S/C27H27N3/c1-21(24-14-13-22-7-2-3-9-25(22)19-24)28-30-17-15-29(16-18-30)20-26-11-6-10-23-8-4-5-12-27(23)26/h2-14,19H,15-18,20H2,1H3/b28-21+

InChI Key

VRJUIKWCIPCTJR-SGWCAAJKSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine typically involves the condensation of 1-(2-naphthyl)ethanone with 4-(1-naphthylmethyl)-1-piperazinecarboxamide under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Reduced naphthyl derivatives

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

N-[(E)-1-(2-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(E)-1-(2-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazinamine derivatives with variations in the imine-linked aryl/heteroaryl groups and the substituents on the piperazine ring. Below is a detailed comparison with structurally related compounds:

Structural and Functional Comparison

Compound Name Substituents (Imine Group) Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Differences Reference
N-[(E)-1-(2-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine 2-Naphthyl 1-Naphthylmethyl C₂₆H₂₆N₄ 394.52 (estimated) Dual naphthyl groups enhance hydrophobicity and binding to aromatic protein pockets.
SANT-1 (N-[(1E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine) 3,5-Dimethyl-1-phenylpyrazole Phenylmethyl C₂₄H₂₈N₆ 424.52 Smaller aromatic substituents; binds deeply to Smo receptors with higher specificity for Hh inhibition .
N-(4-(Dimethylamino)benzylidene)-4-(1-naphthylmethyl)-1-piperazinamine 4-(Dimethylamino)phenyl 1-Naphthylmethyl C₂₅H₂₈N₄ 396.52 Electron-donating dimethylamino group improves solubility but may reduce membrane permeability.
N-[(E)-(2-Chlorophenyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine 2-Chlorophenyl 1-Naphthylmethyl C₂₂H₂₂ClN₃ 363.89 Chlorine atom introduces electronegativity, potentially enhancing binding to polar residues.
N-[(E)-(5-Methyl-2-thienyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine 5-Methyl-2-thienyl 1-Naphthylmethyl C₂₁H₂₃N₃S 349.50 Thiophene ring alters electronic properties; may improve metabolic stability compared to phenyl.
N-[(E)-(4-Methylphenyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine 4-Methylphenyl 1-Naphthylmethyl C₂₃H₂₅N₃ 343.47 Methyl group increases lipophilicity but reduces steric hindrance.

Key Findings from Comparative Studies

Binding Affinity and Selectivity :

  • SANT-1 () exhibits superior Smo receptor binding due to its pyrazole group, which occupies a deep hydrophobic pocket. In contrast, the target compound’s dual naphthyl groups may favor shallow binding but broader π-π interactions.
  • Chlorophenyl and thienyl derivatives () show moderate binding in preliminary docking studies, with chlorine and sulfur atoms contributing to polar interactions.

Pharmacokinetic Properties: Dimethylamino-substituted analogs () demonstrate improved aqueous solubility but shorter plasma half-lives due to increased polarity. Thienyl derivatives () exhibit enhanced metabolic stability in liver microsome assays compared to phenyl-substituted compounds.

Biological Activity

N-[(E)-1-(2-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine is a complex organic compound that belongs to the class of piperazine derivatives. Its unique structural features, including dual naphthyl substitutions and an ethylidene moiety, suggest significant potential for various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C27H27N3, with a molecular weight of 393.5 g/mol. The structure includes a piperazine core substituted with naphthyl groups, which are known for their diverse pharmacological activities.

Structural Features

FeatureDescription
Molecular Formula C27H27N3
Molecular Weight 393.5 g/mol
Piperazine Core Central structure with substituents
Naphthyl Substitutions Two naphthyl groups enhancing biological activity

Pharmacological Properties

Piperazine derivatives are widely studied for their potential therapeutic effects, including:

  • Antidepressant Effects : Some piperazine derivatives exhibit antidepressant properties by modulating neurotransmitter levels.
  • Anticancer Activity : Certain compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction.
  • Antimicrobial Effects : The presence of naphthyl groups may enhance antimicrobial activity against bacteria and fungi.

Binding Affinities

Studies have shown that the binding affinities of this compound to various biological targets can be significant. For instance, its interaction with amyloid-beta (Aβ) aggregates has been investigated due to its relevance in neurodegenerative diseases like Alzheimer's.

Case Study: Amyloid Binding

Research indicates that compounds with similar structural features can bind effectively to Aβ fibrils. The binding affinities of this compound were evaluated using:

  • Spectroscopic Methods : Techniques such as NMR and fluorescence spectroscopy were employed to determine binding interactions.
  • Computational Models : Molecular docking studies provided insights into the binding conformations and affinities.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
1-(2-Naphthyl)piperazineNaphthyl group on piperazineAntidepressant effects
4-(Naphthalen-1-yl)methylpiperazineSimilar piperazine coreAnticancer properties
4-[2-(4-Methoxyphenyl)ethenyl]piperazineEthenyl substitution on piperazineAntimicrobial activity

The dual naphthyl substitution in this compound may enhance its biological activity compared to simpler derivatives.

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